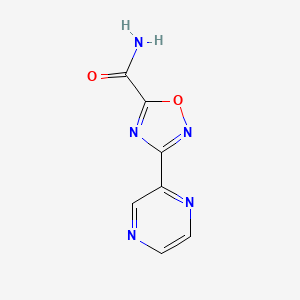

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQXFPHTMTEAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with an appropriate nitrile oxide, which can be generated in situ from a chlorooxime precursor using a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated pyrazine or oxadiazole rings.

Substitution: Substituted derivatives with various functional groups attached to the pyrazine ring.

Scientific Research Applications

Chemistry

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a precursor in various organic synthesis pathways, facilitating the development of novel chemical entities with diverse functionalities.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator . Studies suggest that it may interact with specific molecular targets, leading to significant biological effects such as:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies on similar oxadiazole derivatives have reported significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Medicine

In the medical field, 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is being explored for its potential therapeutic properties:

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential treatments for inflammatory diseases.

- Antiviral Activity : Preliminary studies suggest that it could inhibit viral replication processes .

Industry

The compound is also utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for applications in material science, particularly in the creation of functional materials for electronic devices.

Case Studies

-

Anticancer Activity Evaluation :

- A study evaluated various oxadiazole derivatives against human cancer cell lines. Results indicated that compounds similar to 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibited significant antiproliferative effects on HeLa and WiDr cell lines with IC50 values lower than standard chemotherapeutics .

-

Enzyme Inhibition Studies :

- Research focusing on glycogen synthase kinase 3 beta (GSK-3β) demonstrated that compounds containing the oxadiazole moiety could effectively inhibit this enzyme, which is implicated in numerous cellular processes related to cancer and neurodegenerative disorders.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | Contains cyclohexyl groups | Inhibitor of GSK-3β |

| N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | Methoxy substitution | Antimicrobial activity |

| N-(2-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | Unique methoxy group | Potential anticancer properties |

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

N-(3-Fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Key Features : The carboxamide is substituted with a 3-fluoro-4-methylphenyl group.

- Molecular Weight : ~300 g/mol (estimated).

3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

- Key Features: An aminomethyl group replaces the pyrazine ring, and the carboxamide is N-methylated. The hydrochloride salt improves aqueous solubility.

- Implications : The primary amine enables conjugation or salt formation, useful in prodrug design. Reduced aromaticity may decrease π-stacking interactions .

- Molecular Weight : 198.10 g/mol .

3-[3-(Trifluoromethyl-substituted benzoyl)pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide

- Key Features : The pyrazine ring is functionalized with a trifluoromethylbenzoyl group, and the carboxamide is N-ethyl-N-methyl.

- Implications : Trifluoromethyl groups enhance lipophilicity and metabolic stability, while the ethyl-methyl substitution reduces rotational freedom, favoring rigid receptor binding .

- Molecular Weight : ~550 g/mol (estimated from synthesis in ).

N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole

- Key Features : Pyridazine replaces pyrazine, and a chloromethyl group is present at the 5-position.

- Implications : Chloromethyl allows facile functionalization (e.g., nucleophilic substitution), while pyridazine’s nitrogen arrangement alters electronic properties compared to pyrazine .

- Molecular Weight : 196.59 g/mol .

Biological Activity

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring and an oxadiazole moiety , contributing to its unique chemical properties. The presence of the carboxamide functional group enhances its reactivity and potential interactions with biological targets.

Target Interactions

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide interacts with various biological targets, primarily enzymes and receptors. The specific targets depend on the structural characteristics of the compound, influencing its pharmacological effects:

- Enzymatic Inhibition : The compound has shown inhibitory effects on key enzymes such as glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including metabolism and cell proliferation.

- Receptor Modulation : It may also modulate receptor activity, impacting signaling pathways crucial for cell function.

Biochemical Pathways

The compound's influence on biochemical pathways can lead to significant alterations in cellular processes. For instance, it can affect:

- Cell Signaling : Modulation of kinases and phosphatases that are pivotal in signal transduction.

- Gene Expression : Changes in the expression levels of genes involved in critical cellular functions.

Biological Activities

Research has demonstrated that 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibits various biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- Its derivatives have displayed antimicrobial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis .

- The oxadiazole derivatives are known for their broad-spectrum antimicrobial activities due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide and its derivatives:

Pharmacokinetics

Understanding the pharmacokinetics of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : Factors such as solubility and molecular size influence how well the compound is absorbed into systemic circulation.

- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile.

Q & A

Q. Advanced Research Focus

- hERG assay : Patch-clamp studies ensure IC > 30 µM to avoid cardiotoxicity.

- CYP450 inhibition : Fluorescent-based assays (e.g., CYP3A4) identify metabolic interference.

- Genotoxicity : Ames test (TA98 strain) confirms no mutagenicity at <100 µg/plate .

What role does the oxadiazole ring play in the compound’s mechanism of action?

Basic Research Focus

The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins (e.g., Tyr158 in bacterial DNA gyrase). Additionally, the ring’s conformational rigidity optimizes binding pocket occupancy, as shown in co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.